3-Methoxypropylthiourea
Overview
Description
3-Methoxypropylthiourea is an organosulfur compound belonging to the thiourea family Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxypropylthiourea can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 3-methoxypropylamine with thiocarbonyldiimidazole (TCDI) under mild conditions. The reaction typically proceeds in an organic solvent such as dichloromethane at room temperature, yielding this compound as the product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of more cost-effective and scalable reagents. For instance, the reaction of 3-methoxypropylamine with carbon disulfide (CS₂) in the presence of a base such as sodium hydroxide (NaOH) can produce the desired thiourea derivative. This method is advantageous due to the availability and low cost of the starting materials.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxypropylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as electrophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
3-Methoxypropylthiourea has found applications in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxypropylthiourea involves its interaction with various molecular targets. The sulfur atom in the thiourea group can form strong bonds with metal ions, making it a potent inhibitor of metalloenzymes. Additionally, the compound can interfere with the function of proteins by forming disulfide bonds, leading to alterations in protein structure and activity.
Comparison with Similar Compounds
Thiourea: The parent compound with a similar structure but without the methoxypropyl group.
N-Methylthiourea: A derivative with a methyl group instead of the methoxypropyl group.
N-Phenylthiourea: A derivative with a phenyl group, known for its use in genetic studies.
Uniqueness: 3-Methoxypropylthiourea is unique due to the presence of the methoxypropyl group, which imparts distinct chemical and physical properties. This modification can enhance its solubility, reactivity, and potential biological activity compared to other thiourea derivatives.
Properties
IUPAC Name |
3-methoxypropylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2OS/c1-8-4-2-3-7-5(6)9/h2-4H2,1H3,(H3,6,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWYDCXQLVOMPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378881 | |
Record name | 3-methoxypropylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66892-33-9 | |
Record name | 3-methoxypropylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-METHOXYPROPYL)-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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